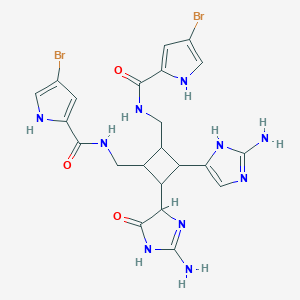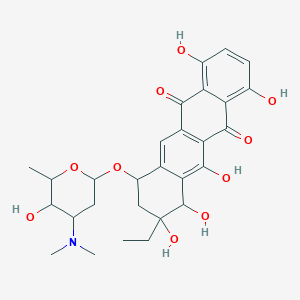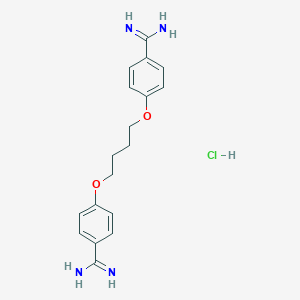![molecular formula C13H18N2O7 B221180 [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate CAS No. 113203-27-3](/img/structure/B221180.png)
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is not fully understood. However, it is believed to function by interfering with the normal processes of DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can induce DNA damage and cell death in various types of cancer cells. Furthermore, it has been shown to have limited toxicity in normal cells, making it a potentially promising anticancer agent.
実験室実験の利点と制限
One of the main advantages of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate in lab experiments is its specificity for DNA synthesis and repair enzymes. This allows for targeted studies on the mechanisms of DNA synthesis and repair. However, one of the limitations of using [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate is its potential toxicity in certain cell types, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for the study of [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate. One potential direction is the further investigation of its potential as an anticancer agent, including the development of more targeted delivery methods. Additionally, studies on the mechanisms of DNA synthesis and repair may provide insights into the development of new therapies for various diseases. Finally, the development of new synthesis methods may lead to the production of more efficient and cost-effective compounds for scientific research.
合成法
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods involves the reaction of 5-methyl-2,4-dioxypyrimidine-1-yl methanol with tert-butyl dimethylsilyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide and the subsequent reaction with acetic anhydride.
科学的研究の応用
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include its use as a substrate for enzymes involved in DNA synthesis, as a potential anticancer agent, and as a tool for studying the mechanisms of DNA repair.
特性
CAS番号 |
113203-27-3 |
|---|---|
分子式 |
C13H18N2O7 |
分子量 |
314.29 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChIキー |
GEPZYEHBJZJNEL-HBNTYKKESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C |
同義語 |
3'-O-acetyl-2'-deoxy-5-methoxymethyluridine MMAcdUrd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)





![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)